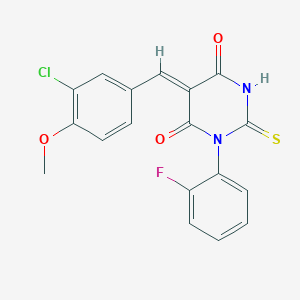
N-benzyl-5-(4-morpholinyl)-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-5-(4-morpholinyl)-2-nitroaniline, also known as BMA-155, is a chemical compound that has been studied for its potential use in cancer treatment. It belongs to the class of nitroanilines and has been found to exhibit anti-tumor properties in certain types of cancer cells.
Wirkmechanismus
N-benzyl-5-(4-morpholinyl)-2-nitroaniline exerts its anti-tumor effects by targeting the microtubules in cancer cells. Microtubules are cellular structures that are involved in cell division and growth. N-benzyl-5-(4-morpholinyl)-2-nitroaniline binds to the microtubules and disrupts their function, leading to cell death. This mechanism of action is similar to that of other anti-cancer drugs, such as taxanes and vinca alkaloids.
Biochemical and Physiological Effects:
N-benzyl-5-(4-morpholinyl)-2-nitroaniline has been found to have minimal toxicity in normal cells, which is a desirable property for a potential anti-cancer drug. Studies have shown that N-benzyl-5-(4-morpholinyl)-2-nitroaniline can inhibit cell proliferation and induce apoptosis in cancer cells, while leaving normal cells unharmed. N-benzyl-5-(4-morpholinyl)-2-nitroaniline has also been found to inhibit tumor growth in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-benzyl-5-(4-morpholinyl)-2-nitroaniline is its potential as a targeted therapy for cancer. Its mechanism of action specifically targets cancer cells, which may reduce the side effects associated with traditional chemotherapy. However, one limitation of N-benzyl-5-(4-morpholinyl)-2-nitroaniline is its complex synthesis method, which may limit its availability for research purposes.
Zukünftige Richtungen
Future research on N-benzyl-5-(4-morpholinyl)-2-nitroaniline could focus on optimizing its synthesis method to make it more accessible for research purposes. Additionally, further studies could investigate its potential use in combination with other anti-cancer drugs to enhance its efficacy. Finally, clinical trials could be conducted to evaluate its safety and efficacy in humans as a potential cancer treatment.
Synthesemethoden
N-benzyl-5-(4-morpholinyl)-2-nitroaniline can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the use of benzylamine, morpholine, and 2-nitroaniline as starting materials, which are then subjected to a series of chemical reactions to produce the final product. The synthesis process is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-benzyl-5-(4-morpholinyl)-2-nitroaniline has been studied extensively for its potential use in cancer treatment. It has been found to exhibit anti-tumor properties in various types of cancer cells, including breast cancer, lung cancer, and colon cancer. Studies have shown that N-benzyl-5-(4-morpholinyl)-2-nitroaniline can induce apoptosis, or programmed cell death, in cancer cells, while leaving normal cells unharmed.
Eigenschaften
IUPAC Name |
N-benzyl-5-morpholin-4-yl-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-20(22)17-7-6-15(19-8-10-23-11-9-19)12-16(17)18-13-14-4-2-1-3-5-14/h1-7,12,18H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMANPQWMAPYKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{3-methoxy-2-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941014.png)
![2-(9-anthrylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4941035.png)
![4-{[hydroxy(phenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4941039.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941043.png)
![4-(3,4-dimethylphenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4941050.png)
![3-[(5-bromo-1-naphthoyl)amino]benzoic acid](/img/structure/B4941058.png)
methyl]-2-methylpropanamide](/img/structure/B4941061.png)

![1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B4941078.png)
![(2,2-dimethylpropyl)methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amine](/img/structure/B4941086.png)
![1-benzothiophene-2,3-dione 2-[(3-bromophenyl)hydrazone]](/img/structure/B4941108.png)
![1-[3-({3-[(4-cyclopentyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}methoxy)phenyl]ethanone](/img/structure/B4941111.png)
![2-iodo-N-{2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B4941113.png)
